5-(4'-(Dibromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole
Overview
Description
“4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile” is a chemical compound with the CAS Number: 209911-63-7 . It has a molecular weight of 351.04 . The compound appears as an off-white to yellow to brown powder or crystals or liquid .
Molecular Structure Analysis
The InChI Code for “4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile” is 1S/C14H9Br2N/c15-14(16)11-7-5-10(6-8-11)13-4-2-1-3-12(13)9-17/h1-8,14H . The InChI key is JFOGXCVQPLGLLD-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The compound “4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile” has a density of 1.7±0.1 g/cm3, a boiling point of 442.4±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has a molar refractivity of 76.1±0.4 cm3 .Scientific Research Applications
Synthesis and Crystal Characterization
Synthesis, Crystal Structure, and Characterization of Tetrazole Derivatives : Research has demonstrated the synthesis and crystal structure characterization of tetrazole derivatives, including 5-[4′-(bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole. These studies provide insights into the molecular orientation, interatomic distances, and π···π stacking interactions crucial for understanding the compound's properties. The characterization of two polymorphs through single-crystal X-ray diffraction and Hirschfeld surface analysis has revealed significant differences in molecular arrangement, highlighting the compound's versatile crystalline forms and their potential applications in material science and pharmaceuticals (Zhao et al., 2013).
Chemical Synthesis and Applications
Synthesis and Application in Medicinal Chemistry : Another area of research focused on the synthesis of 4′-Bromomethyl-2-(N-trityl-1H-tetrazol-5-yl) Biphenyl, highlighting its significance in the development of novel drugs, particularly within the Sartan family. The synthesis process, involving high conversion rates and significant yields, underscores the compound's role in drug synthesis, offering a foundation for exploring its broader applications in medicinal chemistry (Wang et al., 2008).
Process Intensification and Industrial Application
Microreactor-Based Process Intensification : Research into process intensification using microreactors for the synthesis of tetrazole derivatives, such as 5-(4′-methyl-[1,1′-biphenyl]-2-yl)-1-trityl-1H-tetrazole, has shown promising results. The use of microreactors offers advantages such as continuous product output, effective micro-mixing, and enhanced yield within shorter residence times compared to traditional batch reactors. This approach not only optimizes the synthesis process but also paves the way for the industrial-scale production of such compounds, with potential applications in pharmaceuticals (Maralla et al., 2017).
Safety and Hazards
The compound “4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile” has several hazard statements including H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It also has several precautionary statements including P261-P305+P351+P338, advising to avoid breathing dust, to wash skin thoroughly after handling, and to rinse cautiously with water if it gets in the eyes .
Properties
IUPAC Name |
5-[2-[4-(dibromomethyl)phenyl]phenyl]-1-trityltetrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24Br2N4/c34-31(35)25-22-20-24(21-23-25)29-18-10-11-19-30(29)32-36-37-38-39(32)33(26-12-4-1-5-13-26,27-14-6-2-7-15-27)28-16-8-3-9-17-28/h1-23,31H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADJWXJJVWQFNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=N4)C5=CC=CC=C5C6=CC=C(C=C6)C(Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24Br2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.